N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide
Description
N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide: is an organic compound that features a chlorophenyl group and a nitrophenoxy group attached to an acetamide backbone
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-10-1-3-11(4-2-10)16-14(18)9-21-13-7-5-12(6-8-13)17(19)20/h1-8H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASWOLGBQPWCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide typically involves the reaction of 4-chloroaniline with 4-nitrophenoxyacetic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include acetic anhydride or thionyl chloride to activate the carboxylic acid group, followed by the addition of 4-chloroaniline.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity at four key sites:
-
Amide group : Prone to hydrolysis or nucleophilic substitution.
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4-Nitrophenoxy group : Nitro substituent enables reduction, while the ether bond may undergo cleavage.
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4-Chlorophenyl group : Chlorine atom participates in electrophilic substitution or nucleophilic displacement.
-
Aromatic systems : Nitro and chloro groups influence electrophilic substitution patterns.
Reduction Reactions
The nitro group (-NO₂) on the phenoxy ring is highly reducible, forming an amine (-NH₂). Common reduction methods include:
| Reducing Agent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 25–60°C, 1–4 atm H₂ | N-(4-chlorophenyl)-2-(4-aminophenoxy)acetamide |
| Fe/HCl | Aqueous HCl, reflux (110°C) | N-(4-chlorophenyl)-2-(4-aminophenoxy)acetamide |
| SnCl₂/HCl | Ethanol, 80°C | N-(4-chlorophenyl)-2-(4-aminophenoxy)acetamide |
Mechanistic Insight : Catalytic hydrogenation proceeds via sequential electron transfer to the nitro group, yielding intermediates (nitroso → hydroxylamine → amine). Iron- or tin-based reductions follow a similar pathway in acidic media .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products |
|---|---|---|
| Acidic (HCl, H₂SO₄) | 6 M HCl, reflux | 2-(4-nitrophenoxy)acetic acid + 4-chloroaniline |
| Basic (NaOH) | 5 M NaOH, 100°C | Sodium 2-(4-nitrophenoxy)acetate + 4-chloroaniline |
Kinetics : Basic hydrolysis is typically faster due to hydroxide-mediated nucleophilic attack on the carbonyl carbon .
Nucleophilic Substitution
The 4-chlorophenyl group may undergo substitution if activated by the electron-withdrawing amide:
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₃ | Cu catalyst, 150°C, DMF | N-(4-aminophenyl)-2-(4-nitrophenoxy)acetamide |
| NaOH | Aqueous ethanol, 80°C | N-(4-hydroxyphenyl)-2-(4-nitrophenoxy)acetamide |
Regioselectivity : Substitution occurs preferentially at the para position relative to the amide due to resonance stabilization of the transition state .
Electrophilic Aromatic Substitution
The 4-nitrophenoxy ring is deactivated by the nitro group, directing electrophiles to meta positions. Example reactions include:
| Reaction | Reagents | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | 2-(3-nitro-4-nitrophenoxy)-N-(4-chlorophenyl)acetamide |
| Sulfonation | H₂SO₄, 100°C | 2-(3-sulfo-4-nitrophenoxy)-N-(4-chlorophenyl)acetamide |
Limitations : Low reactivity necessitates harsh conditions, often leading to mixed products .
Oxidation Reactions
The methylene group adjacent to the ether oxygen may oxidize under strong conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 100°C | 2-(4-nitrophenoxy)-N-(4-chlorophenyl)oxamic acid |
| CrO₃ | Acetic acid, 80°C | 2-(4-nitrophenoxy)-N-(4-chlorophenyl)oxalamate |
Side Reactions : Over-oxidation may degrade the aromatic rings .
Ether Cleavage
The phenoxy ether bond cleaves under strong acidic or reductive conditions:
| Reagents | Conditions | Products |
|---|---|---|
| HI (48%) | Reflux, 12 h | 4-nitrophenol + N-(4-chlorophenyl)chloroacetamide |
| BBr₃ | CH₂Cl₂, −78°C | 4-nitrophenol + N-(4-chlorophenyl)acetamide |
Utility : Cleavage facilitates structural modifications of the parent compound .
Biological Activity Correlation
Scientific Research Applications
Chemical Structure and Synthesis
N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide features a distinctive structure that combines a chlorophenyl group with a nitrophenoxy moiety. The synthesis typically involves the reaction of 4-chloroaniline and 4-nitrophenol under acetic anhydride conditions, leading to the formation of the acetamide derivative. This synthetic pathway is crucial for producing compounds that exhibit significant biological activities.
Anticancer Properties
Research has demonstrated that this compound exhibits notable anticancer properties. A study highlighted its effectiveness against various cancer cell lines, including breast cancer cells, where it showed cytotoxic effects comparable to established chemotherapeutic agents like paclitaxel . The compound's ability to induce apoptosis in cancer cells suggests its potential as a therapeutic agent in oncology.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Derivatives of similar structures have shown broad-spectrum antibacterial activity, making them potential candidates for treating infections caused by resistant strains of bacteria . The presence of nitro groups in the structure is often linked to enhanced antibacterial effects, as seen in other nitro-containing compounds.
Anti-inflammatory and Analgesic Effects
Beyond its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory and analgesic properties. Studies indicate that this compound can reduce inflammation and pain in experimental models, suggesting its utility in treating conditions like arthritis or chronic pain syndromes .
Synthesis and Evaluation of Derivatives
A comprehensive study synthesized various derivatives of this compound to evaluate their biological activities. The derivatives were assessed for their potency against Mycobacterium tuberculosis and showed promising results with some compounds exhibiting minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains . This highlights the scaffold's potential for developing new antitubercular agents.
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship of this compound derivatives have provided insights into how modifications affect biological activity. For instance, altering substituents on the phenyl rings or introducing additional functional groups can enhance efficacy against specific targets while maintaining safety profiles .
Comparative Data Table
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The chlorophenyl group can participate in binding interactions with proteins or enzymes, potentially affecting their function.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(4-bromophenyl)-2-(4-nitrophenoxy)acetamide: Similar structure but with a bromine atom instead of a chlorine atom.
N-(4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness: N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of both nitro and chloro substituents, which impart distinct chemical reactivity and potential biological activity. The combination of these groups allows for a wide range of chemical transformations and applications.
Biological Activity
N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, summarizing relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound, also known as compound 3c, features a chlorinated phenyl group and a nitrophenoxy moiety attached to an acetamide backbone. Its molecular formula is , which contributes to its biological properties.
Antibacterial Activity
Research highlights the antibacterial efficacy of this compound against various bacterial strains, including Klebsiella pneumoniae.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited a MIC ranging from 40 to 50 µg/mL against K. pneumoniae, demonstrating comparable effectiveness to standard antibiotics like ceftriaxone .
- Mechanism of Action : The antibacterial action is attributed to the inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This leads to cell lysis and death, making it a promising candidate for treating drug-resistant infections .
Anticancer Activity
This compound has shown potential in anticancer applications:
- Cell Line Studies : In vitro studies against breast cancer cell lines (MCF-7) revealed that the compound possesses significant anticancer properties. It was noted for inducing apoptosis in treated cells, leading to reduced cell viability .
- Comparative Efficacy : When compared to other compounds in its class, this acetamide derivative exhibited superior anticancer activity, making it a candidate for further development in cancer therapeutics .
Anti-inflammatory and Analgesic Properties
In addition to its antibacterial and anticancer activities, this compound has demonstrated anti-inflammatory and analgesic effects:
- Mechanistic Insights : The compound may influence cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in mediating inflammatory responses. This suggests its potential use in treating inflammatory conditions .
- Experimental Evidence : Studies indicated significant reductions in inflammatory markers and pain response in animal models treated with this compound .
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption and Distribution : Preliminary studies suggest favorable pharmacokinetic properties, indicating good absorption and distribution profiles suitable for oral administration .
- Toxicity Assessment : Toxicity evaluations have shown that this compound does not exhibit significant cytotoxicity at therapeutic doses, which is critical for its development as a safe therapeutic agent .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Q. What are the key synthetic routes for N-(4-chlorophenyl)-2-(4-nitrophenoxy)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chloroaniline with 4-nitrophenoxyacetyl chloride in anhydrous conditions (e.g., THF or DCM) under inert atmosphere. Reaction pH (5.5–6.5) and temperature (reflux at 60–80°C) are critical for minimizing side products like hydrolysis intermediates . Purification involves recrystallization from methanol or aqueous solutions, with yields optimized by controlling stoichiometry and solvent polarity .
Q. How is X-ray crystallography applied to determine the molecular structure and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation (e.g., methanol solution), and data collected using diffractometers (e.g., Bruker D8 VENTURE). Structure refinement employs SHELXL (for small molecules) to resolve bond lengths, angles, and hydrogen bonding. Key parameters include:
- Space group : Monoclinic (e.g., C2/c)
- Hydrogen bonds : Intramolecular C–H···O and intermolecular N–H···O interactions stabilize the lattice .
- Software : SHELX suite for refinement and Mercury for visualization .
Advanced Research Questions
Q. What computational methods are used to predict the physicochemical properties and reactivity of This compound, and how do they compare with experimental data?
- Methodological Answer :
- LogP/LogD : Predicted via software like JChem or RDKit (e.g., LogP ~3.75 for analogs), validated experimentally via HPLC .
- DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces, revealing electron-withdrawing effects of the nitro group on acetamide reactivity .
- Molecular Dynamics (MD) : Simulates solvation effects and stability in biological membranes (e.g., GROMACS). Discrepancies between computed and experimental LogS (e.g., predicted -4.65 vs. measured -4.2) highlight limitations in solvation models .
Q. How do substituents like the 4-nitrophenoxy group influence the compound’s hydrogen-bonding network and crystal packing?
- Methodological Answer : The nitro group enhances polarity, fostering intermolecular N–H···O and C–H···O bonds. Comparative studies with analogs (e.g., 4-chloro vs. 4-fluoro substituents) show:
- Dihedral Angles : 4-Nitrophenoxy induces a 6.3° tilt between the acetamide and aryl ring, altering packing efficiency .
- Hydrogen-Bond Geometry :
| Interaction Type | D–H···A | Distance (Å) | Angle (°) |
|---|---|---|---|
| N–H···O | 2.89 | 168 | |
| C–H···O | 3.12 | 145 |
- Packing Motifs : Layered structures stabilized by bifurcated hydrogen bonds, as seen in related 4-nitrophenoxy derivatives .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported crystallographic parameters for analogs of this compound?
- Methodological Answer :
- Cross-Validation : Compare unit cell parameters (e.g., a, b, c axes) across multiple datasets (e.g., CCDC entries for similar acetamides).
- Refinement Protocols : Re-analyze raw data using updated software (e.g., SHELXL 2018 vs. older versions) to correct for systematic errors .
- Temperature Effects : Account for thermal expansion differences during data collection (e.g., 100 K vs. room temperature) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
